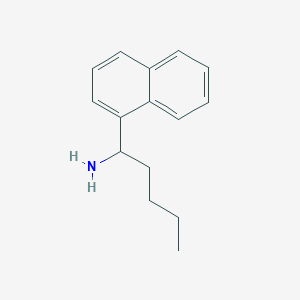
(3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of the 2-chlorobenzyl group and the amino functionality in this compound suggests potential biological activity and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 2-chlorobenzylamine.
Formation of Intermediate: The pyrrolidine is first protected to prevent unwanted reactions. The 2-chlorobenzylamine is then reacted with the protected pyrrolidine under suitable conditions to form an intermediate.
Deprotection and Purification: The intermediate is deprotected to yield the final product, this compound. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and solvent conditions to ensure high yield and purity.
Continuous Flow Synthesis: Industrial production may utilize continuous flow synthesis to enhance efficiency and reduce production costs.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrrolidine derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-4-((2-Bromobenzyl)amino)pyrrolidin-3-ol: Similar structure with a bromine atom instead of chlorine.
(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol: Similar structure with a fluorine atom instead of chlorine.
(3R,4R)-4-((2-Methylbenzyl)amino)pyrrolidin-3-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the 2-chlorobenzyl group in (3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol may confer unique properties, such as specific binding affinity to certain biological targets or distinct reactivity in chemical reactions. These unique features can make the compound valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H15ClN2O |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
(3R,4R)-4-[(2-chlorophenyl)methylamino]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15ClN2O/c12-9-4-2-1-3-8(9)5-14-10-6-13-7-11(10)15/h1-4,10-11,13-15H,5-7H2/t10-,11-/m1/s1 |
Clave InChI |
LEKVLLHWXIJCJI-GHMZBOCLSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CN1)O)NCC2=CC=CC=C2Cl |
SMILES canónico |
C1C(C(CN1)O)NCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


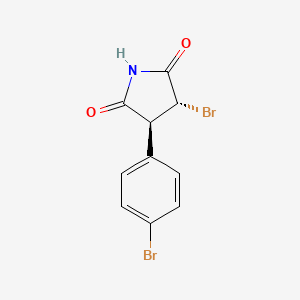
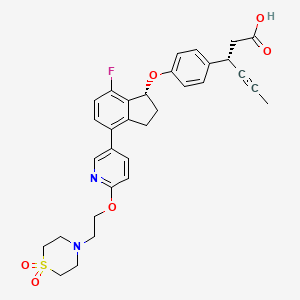

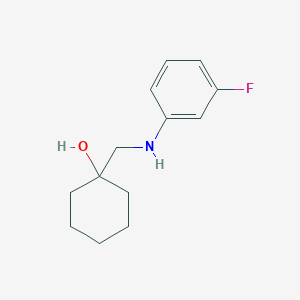
![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)
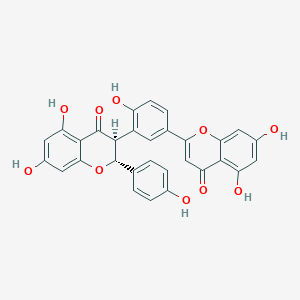
![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)

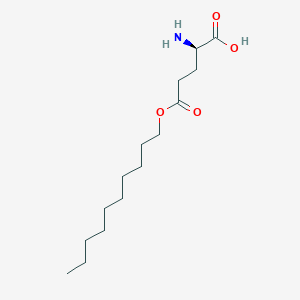
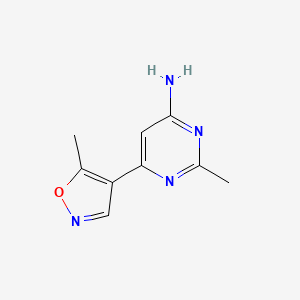
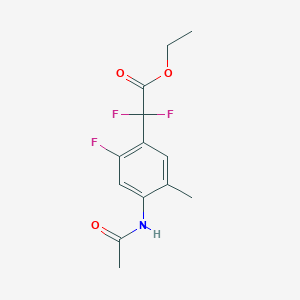
![N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine](/img/structure/B13350075.png)

